molecular formula C8H10N2O B047695 6-Cyclopropyl-4-methylpyrimidine-2-ol CAS No. 121553-48-8

6-Cyclopropyl-4-methylpyrimidine-2-ol

Cat. No. B047695
M. Wt: 150.18 g/mol
InChI Key: QODMYONMGSMOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-4-methylpyrimidine-2-ol is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid with a molecular formula of C8H9N2O and a molecular weight of 151.17 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of drug discovery.

Mechanism Of Action

The mechanism of action of 6-Cyclopropyl-4-methylpyrimidine-2-ol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins involved in disease pathways.

Biochemical And Physiological Effects

Studies have shown that 6-Cyclopropyl-4-methylpyrimidine-2-ol exhibits various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have an effect on certain neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-Cyclopropyl-4-methylpyrimidine-2-ol is that it is relatively easy to synthesize and can be obtained in high yields. It also exhibits good stability and can be stored for long periods. One of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the research and development of 6-Cyclopropyl-4-methylpyrimidine-2-ol. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a tool compound for the study of disease pathways and drug discovery. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 6-Cyclopropyl-4-methylpyrimidine-2-ol can be achieved through different methods. One of the most common methods is the reaction between 4-methyl-6-nitropyrimidine and cyclopropylamine in the presence of a reducing agent. Another method involves the reaction between 4-methyl-6-chloropyrimidine and cyclopropylamine in the presence of a base.

Scientific Research Applications

6-Cyclopropyl-4-methylpyrimidine-2-ol has shown potential applications in scientific research, particularly in the field of drug discovery. It has been identified as a potential lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

properties

CAS RN

121553-48-8

Product Name

6-Cyclopropyl-4-methylpyrimidine-2-ol

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-cyclopropyl-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C8H10N2O/c1-5-4-7(6-2-3-6)10-8(11)9-5/h4,6H,2-3H2,1H3,(H,9,10,11)

InChI Key

QODMYONMGSMOCI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)C2CC2

Canonical SMILES

CC1=CC(=NC(=O)N1)C2CC2

synonyms

2(1H)-Pyrimidinone, 4-cyclopropyl-6-methyl- (9CI)

Origin of Product

United States

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